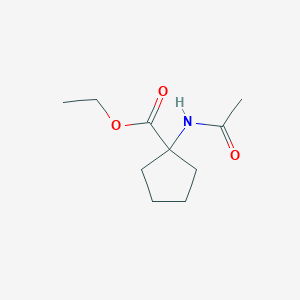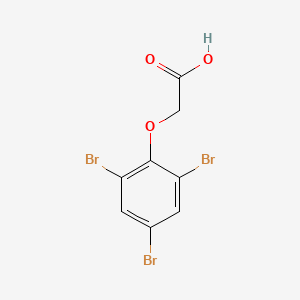
Ethyl 1-acetamidocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-acetamidocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a cyclopentane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetamidocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl chloroformate and acetamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through esterification and amidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-acetamidocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-acetamidocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 1-acetamidocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Ethyl 1-acetamidocyclopentane-1-carboxylate can be compared with other cyclopentane derivatives, such as:
Cyclopentanone: A simpler ketone derivative of cyclopentane.
Cyclopentane carboxylic acid: A carboxylic acid derivative.
Cyclopentane amide: An amide derivative.
The uniqueness of this compound lies in its combination of ester and amide functional groups, which confer specific reactivity and potential biological activity.
Propriétés
Numéro CAS |
4896-13-3 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
ethyl 1-acetamidocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-14-9(13)10(11-8(2)12)6-4-5-7-10/h3-7H2,1-2H3,(H,11,12) |
Clé InChI |
BDQFGQNSGAVHRI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)


![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)




![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)


